3-Hydroxyglutaric acid
Overview
Description
3-Hydroxyglutaric acid is a marker of glutaryl CoA dehydrogenase deficiency . This enzyme is involved in the breakdown of lysine, hydroxylysine, and tryptophan, and is associated with the genetic disease, glutaric aciduria type 1 . It is a dicarboxylic acid mainly described as an intermediate in amino acid catabolism .
Synthesis Analysis
3-Hydroxyglutaric acid is an organic acid endogenously produced at high amounts in patients affected by glutaric acidemia type 1 (GA 1) . The regulation of 3-hydroxyglutaric acid is mediated by the enzyme glutaryl-CoA dehydrogenase (GCDH) . GCDH is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine .Molecular Structure Analysis
The molecular formula of 3-Hydroxyglutaric acid is C14H32O5Si3 . Its molecular weight is 364.6574 . The IUPAC Standard InChI is InChI=1S/C14H32O5Si3/c1-20(2,3)17-12(10-13(15)18-21(4,5)6)11-14(16)19-22(7,8)9/h12H,10-11H2,1-9H3 .Chemical Reactions Analysis
High levels of 3-hydroxyglutaric acid in the brain may cause excitotoxicity, oxidative stress, bioenergetics dysfunction, reactive astrogliosis, BBB breakage, and vascular alterations . The exact origin of 3-hydroxyglutaric acid is not abundantly clear in the literature .Scientific Research Applications
Biomarker for Glutaric Acidemia Type 1
3-Hydroxyglutaric acid accumulates predominantly in the brain and biological fluids of individuals affected by glutaric acidemia type 1 (GA 1), a hereditary neurometabolic disease . It is considered the most reliable biochemical marker for the diagnosis of this disease .
Neurotoxicity Studies
3-Hydroxyglutaric acid is known to induce excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It disrupts redox homeostasis, increases production of mitochondrial reactive species, decreases cellular antioxidant defenses, and induces oxidative damage to biomolecules .
Bioenergetics Impairment Research
3-Hydroxyglutaric acid impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity . This makes it a valuable compound for studying energy production and utilization in cells.
Astrogliosis Research
Reactive astrogliosis, a common cellular response to brain injury, is promoted by 3-Hydroxyglutaric acid . This makes it a useful tool in studying the mechanisms and effects of brain injuries.
Blood-Brain Barrier Studies
3-Hydroxyglutaric acid causes blood-brain barrier breakage and cerebral vascular alterations . This makes it a significant compound in studying the integrity and function of the blood-brain barrier.
Tracer for Oxidation of Alpha/Beta-Pinene
3-Hydroxyglutaric acid has been used as a tracer of the oxidation of alpha/beta-pinene, the metabolites formed and released by pine trees . This makes it a valuable tool in environmental studies, particularly in understanding the chemical processes in the atmosphere.
Mechanism of Action
Target of Action
The primary target of 3-Hydroxyglutaric acid is the enzyme Hydroxymethylglutaryl-CoA lyase, mitochondrial . This enzyme plays a crucial role in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine .
Mode of Action
3-Hydroxyglutaric acid is an intermediate in the catabolism of amino acids. It is produced when the enzyme glutaryl-CoA dehydrogenase (GCDH) is deficient . The regulation of 3-Hydroxyglutaric acid is mediated by GCDH .
Biochemical Pathways
In the catabolism of the amino acids lysine and tryptophan, both converge onto 2-oxoadipic acid, the precursor of glutaryl-CoA. The conversion of glutaryl-CoA to crotonyl-CoA by GCDH enables their further conversion into acetyl-CoA. This provides carbons for the tricarboxylic acid cycle (TCA), a function served by many amino acids .
Pharmacokinetics
It is known that 3-hydroxyglutaric acid accumulates predominantly in the brain and biological fluids of individuals affected by glutaric acidemia type 1 (ga 1), being considered the most reliable biochemical marker for the diagnosis of this disease .
Result of Action
The accumulated 3-Hydroxyglutaric acid elicits neurotoxic effects that include excitotoxicity (due to its similarity with glutamate, the primary excitatory neurotransmitter), redox homeostasis, impairs bioenergetics, promotes reactive astrogliosis, and damage to the blood-brain barrier .
Safety and Hazards
Future Directions
Glutaric acidemia type I (GA-I) is a katabolic deficiency of the L-lysine, L-hydroxylysine and L-tryptophan metabolism . An early diagnosis is crucial, as both types can be managed by simple nutraceutical supplementation . This review discusses the pathogenesis of GA and its nutritional management practices, and aims to promote understanding and management of GA .
properties
IUPAC Name |
3-hydroxypentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213239 | |
Record name | 3-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxyglutaric acid | |
CAS RN |
638-18-6 | |
Record name | 3-Hydroxyglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxyglutaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.